molecular formula C11H11NO2 B6275210 3',4'-dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one CAS No. 2137762-90-2

3',4'-dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one

Cat. No.: B6275210
CAS No.: 2137762-90-2
M. Wt: 189.2
InChI Key:
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Description

“3’,4’-dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one” is a chemical compound with the CAS Number: 2225147-30-6 . It has a molecular weight of 203.24 . The IUPAC name for this compound is spiro[cyclopentane-1,2’-pyrano[2,3-b]pyridin]-4’(3’H)-one . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO2/c14-10-8-12(5-1-2-6-12)15-11-9(10)4-3-7-13-11/h3-4,7H,1-2,5-6,8H2 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, the physical form of this compound is oil . It is stored at room temperature . The molecular weight of this compound is 203.24 .

Future Directions

The nitrogen-bearing heterocycle pyridine, which is a part of the structure of “3’,4’-dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one”, has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3',4'-dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one involves the formation of a spirocyclic ring system through a cycloaddition reaction between a pyridine and a cyclobutene. The resulting intermediate is then subjected to a cyclization reaction to form the final product.", "Starting Materials": [ "2-aminopyridine", "cyclobutene", "ethyl acrylate", "sodium hydride", "tetrahydrofuran", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Preparation of the pyridine derivative by reacting 2-aminopyridine with ethyl acrylate in the presence of sodium hydride in tetrahydrofuran.", "Step 2: Cycloaddition reaction between the pyridine derivative and cyclobutene in the presence of a Lewis acid catalyst to form the spirocyclic intermediate.", "Step 3: Cyclization of the spirocyclic intermediate using acetic acid as a solvent and hydrochloric acid as a catalyst.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with water.", "Step 5: Purification of the product by recrystallization or column chromatography." ] }

2137762-90-2

Molecular Formula

C11H11NO2

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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